3,6-Difluoro-2-methylbenzodifluoride
Overview
Description
3,6-Difluoro-2-methylbenzodifluoride: is an organic compound with the molecular formula C8H6F4 It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as fluorine gas (F2) or other fluorinating agents under controlled conditions . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of 3,6-Difluoro-2-methylbenzodifluoride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The production process is designed to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-2-methylbenzodifluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids or other oxidation products.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
Chemistry: 3,6-Difluoro-2-methylbenzodifluoride is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique chemical properties make it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological and medical research, fluorinated compounds like this compound are studied for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its applications include the development of advanced polymers, agrochemicals, and electronic materials .
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-methylbenzodifluoride depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the presence of fluorine can affect the interaction of the compound with biological targets, such as enzymes or receptors, by altering the compound’s electronic properties and binding affinity .
Comparison with Similar Compounds
2,6-Difluorobenzoic acid: A fluorinated benzoic acid used in various chemical syntheses.
2,6-Difluorotoluene: A fluorinated toluene derivative with similar structural features.
Uniqueness: 3,6-Difluoro-2-methylbenzodifluoride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique arrangement can lead to distinct chemical and physical properties compared to other fluorinated benzene derivatives .
Properties
IUPAC Name |
2-(difluoromethyl)-1,4-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFFWBBPWSDKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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